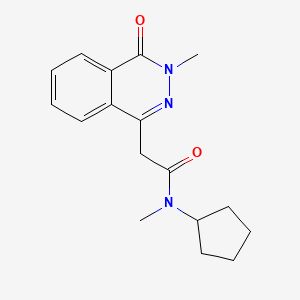
N-cyclopentyl-N-methyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 belongs to the class of drugs called GABA aminotransferase inhibitors, which are known to increase the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its deficiency has been linked to several neurological disorders.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which leads to a reduction in neuronal activity and anxiolytic effects. This compound has also been found to reduce the severity and frequency of seizures in animal models of epilepsy.
Mecanismo De Acción
N-cyclopentyl-N-methyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to a reduction in neuronal activity and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity and anxiolytic effects. This compound has also been found to reduce the severity and frequency of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopentyl-N-methyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is its high potency and selectivity for GABA aminotransferase inhibition. This makes it an ideal tool for studying the role of GABA in neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
For N-cyclopentyl-N-methyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide research include studying its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, researchers are exploring ways to improve the solubility of this compound to make it more suitable for administration in animal studies. Finally, researchers are also investigating the safety and efficacy of this compound in clinical trials to determine its potential as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in several neurological disorders. This compound works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in GABA levels in the brain and anxiolytic effects. This compound has been extensively studied in preclinical studies, and future directions for research include studying its potential therapeutic applications in other neurological disorders and improving its solubility for administration in animal studies.
Métodos De Síntesis
N-cyclopentyl-N-methyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is synthesized by reacting 3-methyl-4-oxo-1,3-dihydrophthalazine-2-carboxylic acid with cyclopentylmethylamine and methyl chloroacetate in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 99%.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19(12-7-3-4-8-12)16(21)11-15-13-9-5-6-10-14(13)17(22)20(2)18-15/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKXUIJIYNXYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


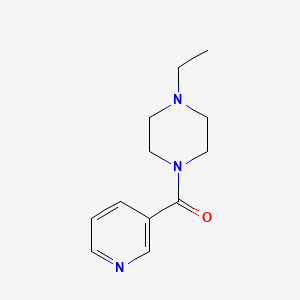

![N-ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503903.png)
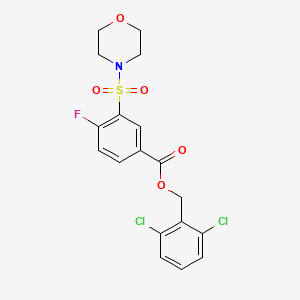
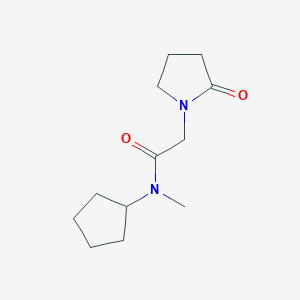
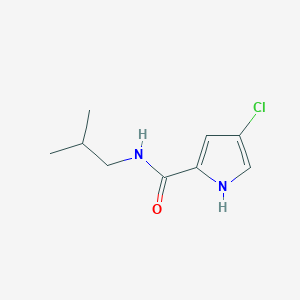
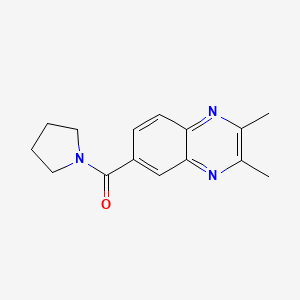
![2-(3-Methyl-2,4-dioxo-7-propan-2-yl-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylpropanamide](/img/structure/B7503932.png)
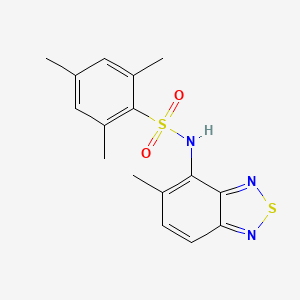


![methyl N-[(4-methylpiperazin-1-yl)carbonyl]-D-valinate](/img/structure/B7503960.png)
